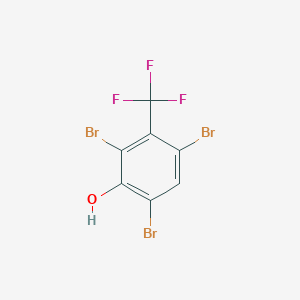

2,4,6-Tribromo-3-(trifluoromethyl)phenol

Description

The synthesis and application of phenols bearing multiple halogen atoms and fluorinated substituents are cornerstones of modern chemical development. These compounds are not merely curiosities but are designed with specific purposes, leveraging the unique electronic and steric properties imparted by their functional groups.

Structure

3D Structure

Properties

IUPAC Name |

2,4,6-tribromo-3-(trifluoromethyl)phenol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H2Br3F3O/c8-2-1-3(9)6(14)5(10)4(2)7(11,12)13/h1,14H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UJGDTIJKYXZZNR-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(C(=C(C(=C1Br)O)Br)C(F)(F)F)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H2Br3F3O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30623064 | |

| Record name | 2,4,6-Tribromo-3-(trifluoromethyl)phenol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30623064 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

398.80 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

384-87-2 | |

| Record name | 2,4,6-Tribromo-3-(trifluoromethyl)phenol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30623064 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Ii. Synthesis Methodologies and Mechanistic Investigations of 2,4,6 Tribromo 3 Trifluoromethyl Phenol

Established Synthetic Routes to 2,4,6-Tribromo-3-(trifluoromethyl)phenol

The primary and most direct route to this compound involves the electrophilic bromination of a 3-(trifluoromethyl)phenol (B45071) precursor.

The synthesis of this compound is achieved through the regioselective bromination of 3-(trifluoromethyl)phenol. The directing effects of the substituents on the aromatic ring play a crucial role in determining the position of the incoming bromine atoms. The hydroxyl (-OH) group is a powerful activating group and directs electrophilic substitution to the ortho and para positions (carbons 2, 4, and 6). savemyexams.com Conversely, the trifluoromethyl (-CF3) group is a strong deactivating group and a meta-director. vaia.com In the case of 3-(trifluoromethyl)phenol, the activating effect of the hydroxyl group dominates, guiding the bromine atoms to the positions ortho and para to it.

The conditions for the bromination of phenols can be modulated to control the extent of substitution. For instance, the reaction of phenol (B47542) with bromine in the presence of a non-polar solvent like carbon tetrachloride (CCl4) or carbon disulfide (CS2) at low temperatures tends to yield a mixture of ortho- and para-monobrominated phenols. In contrast, the use of bromine water, a more polar medium, leads to the exhaustive bromination of phenol, resulting in the formation of a white precipitate of 2,4,6-tribromophenol (B41969). vaia.com

For the synthesis of this compound, an excess of a brominating agent in a suitable solvent is necessary to achieve complete bromination. While specific conditions for the exhaustive bromination of 3-(trifluoromethyl)phenol are not extensively documented in readily available literature, a plausible approach would involve treating 3-(trifluoromethyl)phenol with at least three equivalents of bromine in a solvent that can facilitate the reaction to completion, such as acetic acid or an aqueous medium.

Table 1: Reaction Conditions for Bromination of Phenols

| Brominating Agent | Solvent | Temperature | Typical Product(s) |

| Bromine (Br₂) | Carbon Tetrachloride (CCl₄) | Low Temperature | Ortho- and Para-bromophenol |

| Bromine Water (Br₂/H₂O) | Water | Room Temperature | 2,4,6-Tribromophenol vaia.com |

| N-Bromosuccinimide (NBS) | Dichloromethane (B109758) (CH₂Cl₂) | Room Temperature | Monobrominated phenols |

This table presents general conditions for the bromination of phenol and may be adapted for the synthesis of this compound.

During the bromination of 3-(trifluoromethyl)phenol, the formation of mono- and dibrominated intermediates is expected before the final tribrominated product is obtained. The initial bromination is likely to occur at the positions most activated by the hydroxyl group, which are the C2, C4, and C6 positions.

A study on the bromination of 3-(trifluoromethyl)phenol with one equivalent of bromine in dichloromethane reported the formation of a mixture of isomers, which upon separation yielded 2-bromo-3-(trifluoromethyl)phenol (B37033) and 2-bromo-5-(trifluoromethyl)phenol. chemicalbook.com This indicates that substitution occurs ortho to the hydroxyl group. Further bromination of these monobrominated intermediates would lead to dibrominated species, and ultimately to the desired 2,4,6-tribrominated product. The identification and characterization of these intermediates are typically carried out using chromatographic and spectroscopic techniques such as Gas Chromatography-Mass Spectrometry (GC-MS) and Nuclear Magnetic Resonance (NMR) spectroscopy.

Table 2: Potential Intermediates in the Bromination of 3-(Trifluoromethyl)phenol

| Intermediate | Structure |

| 2-Bromo-3-(trifluoromethyl)phenol | |

| 4-Bromo-3-(trifluoromethyl)phenol | |

| 6-Bromo-3-(trifluoromethyl)phenol | |

| 2,4-Dibromo-3-(trifluoromethyl)phenol | |

| 2,6-Dibromo-3-(trifluoromethyl)phenol | |

| 4,6-Dibromo-3-(trifluoromethyl)phenol |

This table lists plausible intermediates based on the directing effects of the substituents.

An alternative to the direct bromination of 3-(trifluoromethyl)phenol is a multi-step synthesis starting from a pre-functionalized aromatic substrate. Such a strategy allows for greater control over the regiochemistry of the final product. For example, one could start with a molecule that already contains some of the required substituents and then introduce the remaining ones in a stepwise manner.

A hypothetical multi-step synthesis could involve:

Starting with a brominated phenol and then introducing the trifluoromethyl group.

Beginning with a trifluoromethylated benzene (B151609) derivative, introducing a hydroxyl group, and then performing a controlled bromination.

These multi-step approaches, while potentially longer, can be advantageous when specific isomers are desired or when the direct approach leads to inseparable mixtures of products. The choice of the synthetic route often depends on the availability of starting materials, the desired purity of the final product, and the scalability of the process. savemyexams.com

Regioselective Bromination of 3-(Trifluoromethyl)phenol Precursors

Methodologies for Introducing the Trifluoromethyl Group into Phenolic Systems

The introduction of a trifluoromethyl group onto an aromatic ring is a key transformation in the synthesis of many modern chemicals.

Direct trifluoromethylation methods can be categorized into O-trifluoromethylation (formation of an -OCF3 group) and C-trifluoromethylation (formation of a C-CF3 bond). For the synthesis of this compound, C-trifluoromethylation is the relevant process.

Direct C-trifluoromethylation of phenols can be achieved through various methods, often involving radical, nucleophilic, or electrophilic trifluoromethylating agents. Electrophilic trifluoromethylation reagents, such as hypervalent iodine compounds (e.g., Togni's reagents), are capable of delivering a "CF3+" equivalent to an electron-rich aromatic ring like a phenol. The reaction with phenols typically results in substitution at the ortho and para positions due to the directing effect of the hydroxyl group.

Another approach is nucleophilic trifluoromethylation, which involves a trifluoromethyl anion equivalent (e.g., from Ruppert-Prakash reagent, TMSCF3) reacting with an electrophilic aromatic substrate. This often requires the presence of a metal catalyst, such as copper.

Table 3: Common Trifluoromethylation Reagents

| Reagent Type | Example Reagent(s) | Typical Application |

| Electrophilic | Togni's reagents, Umemoto's reagents | C-Trifluoromethylation of electron-rich arenes |

| Nucleophilic | Ruppert-Prakash reagent (TMSCF₃), CF₃SO₂Na | C-Trifluoromethylation of aryl halides/triflates |

| Radical | Trifluoroiodomethane (CF₃I) | Radical trifluoromethylation of arenes |

This table provides examples of common trifluoromethylation reagents and their general applications.

Utilization of Trifluoromethyl-Transfer Reagents

The direct introduction of a trifluoromethyl (CF₃) group onto an aromatic ring is a pivotal step in the synthesis of compounds like this compound. This is often accomplished using specialized trifluoromethyl-transfer reagents, which can deliver the CF₃ group via electrophilic, nucleophilic, or radical pathways.

Recent advancements have focused on electrophilic trifluoromethylating agents due to their utility with electron-rich substrates like phenols. d-nb.info Hypervalent iodine compounds, often referred to as Togni reagents, are a prominent class of such reagents. d-nb.infomdpi.com For instance, 1-trifluoromethyl-1,2-benziodoxol-3-(1H)-one can trifluoromethylate various nucleophiles. d-nb.info When reacting with phenols that have unsubstituted ortho or para positions, these reagents typically lead to C-trifluoromethylation. mdpi.com Another important class of reagents includes the S-(trifluoromethyl)dibenzothiophenium salts, known as Umemoto reagents, which also act as electrophilic CF₃ donors. d-nb.info

A more contemporary and greener approach involves the biocatalytic trifluoromethylation of unprotected phenols. nih.gov This method utilizes a laccase enzyme to generate a phenol-derived radical, which then combines with a CF₃ radical. nih.gov The CF₃ radical itself is typically generated from an inexpensive source like Langlois' reagent (sodium triflinate, CF₃SO₂Na) or Baran's zinc sulfinate reagent (Zn(SO₂CF₃)₂) in the presence of an oxidant like tert-butyl hydroperoxide (tBuOOH). nih.gov This enzymatic process operates under mild conditions and tolerates a variety of functional groups. nih.gov The reaction's success hinges on the presence of the laccase, the CF₃ source, and the oxidant; in the absence of any of these components, the desired product does not form. nih.gov

Visible-light-promoted methods have also emerged for the multiple trifluoromethylation of phenol derivatives using CF₃I as the trifluoromethyl source. chemistryviews.org This reaction proceeds at room temperature in the presence of a base like cesium carbonate (Cs₂CO₃) and can be enhanced with a photocatalyst. chemistryviews.org The proposed mechanism involves a single-electron transfer from a photoexcited phenoxide intermediate to the CF₃I. chemistryviews.org

Table 1: Key Trifluoromethyl-Transfer Reagents for Phenols

| Reagent Class | Specific Example(s) | Typical Reaction Type | Key Features |

|---|---|---|---|

| Hypervalent Iodine Reagents | Togni Reagents (e.g., 1-trifluoromethyl-1,2-benziodoxol-3(1H)-one) | Electrophilic / Radical | Effective for C-trifluoromethylation of electron-rich arenes. d-nb.infomdpi.com |

| Sulfonium Salts | Umemoto Reagents (e.g., S-(Trifluoromethyl)dibenzothiophenium salts) | Electrophilic | Powerful electrophilic CF₃ source. d-nb.info |

| Sulfinate Salts | Langlois' Reagent (CF₃SO₂Na), Baran's Reagent (Zn(SO₂CF₃)₂) | Radical | Used in radical-based pathways, often with an oxidant or photocatalyst. nih.gov |

| Trifluoromethyl Iodide | CF₃I | Radical | Utilized in photoredox catalysis for trifluoromethylation. chemistryviews.org |

Synthesis of Related Brominated and Trifluoromethylated Phenolic Analogs

The synthetic strategies for this compound can be contextualized by examining the synthesis of related analogs. These syntheses often involve multi-step processes, including halogenation, trifluoromethylation, and functional group interconversion.

One common strategy involves the O-trifluoromethylation of phenols to produce aryl trifluoromethyl ethers (ArOCF₃). cas.cn A two-step procedure can be employed, starting with the O-carboxydifluoromethylation of a phenol, followed by a decarboxylative fluorination step using reagents like SelectFluor. cas.cnresearchgate.net This method is practical as it uses accessible and inexpensive reagents. cas.cnresearchgate.net Another route to trifluoromethyl ethers involves the conversion of phenols to xanthate intermediates, which are then treated with a fluorinating agent like XtalFluor-E in the presence of an oxidant such as trichloroisocyanuric acid (TCCA). mdpi.comnih.gov

The synthesis of compounds with multiple trifluoromethyl groups on the aromatic ring, such as 2,4,6-tris(trifluoromethyl)aniline, highlights the challenges of introducing multiple electron-withdrawing groups. A reported synthesis for this aniline (B41778) derivative starts with 1,3,5-tris(trifluoromethyl)benzene, which undergoes deprotonation and iodination, followed by a copper-catalyzed amination reaction. researchgate.net

Mechanochemical methods offer a solvent-free, green alternative for the halogenation of phenols. beilstein-journals.org Using an automated grinder, phenols can be selectively mono-, di-, or tri-halogenated by controlling the stoichiometry of N-halosuccinimides (e.g., N-bromosuccinimide, NBS). beilstein-journals.org Polyethylene glycol (PEG-400) can be used as a grinding auxiliary to facilitate the reaction. beilstein-journals.org This approach could potentially be applied to a trifluoromethylated phenol to install the bromo groups in a controlled manner.

Table 2: Synthesis of Related Phenolic Analogs

| Target Compound Class | Key Reagents | Methodology | Reference |

|---|---|---|---|

| Aryl Trifluoromethyl Ethers (ArOCF₃) | Sodium bromodifluoroacetate, SelectFluor II | Two-step: O-carboxydifluoromethylation followed by decarboxylative fluorination. | cas.cnresearchgate.net |

| Aryl Trifluoromethyl Ethers (ArOCF₃) | Imidazolium salts, XtalFluor-E, TCCA | Two-step: Formation of xanthate intermediate followed by oxidative desulfurization-fluorination. | mdpi.comnih.gov |

| 2,4,6-Tris(trifluoromethyl)aniline | 1,3,5-Tris(trifluoromethyl)benzene, LDA, I₂, Cu₂O, NaN₃ | Two-step: Iodination of the starting benzene derivative followed by copper-catalyzed amination. | researchgate.net |

| Halogenated Phenols | N-Halosuccinimides (NBS, NCS, NIS), PEG-400 | Mechanochemical grinding for controlled, catalyst-free halogenation. | beilstein-journals.org |

Purification Techniques and Yield Optimization in Synthetic Protocols

The purification of halogenated phenols and the optimization of synthetic yields are critical for obtaining high-purity products. Phenolic compounds, particularly those produced from complex reaction mixtures, often contain impurities that must be removed.

Standard purification methods for phenols include fractional distillation, which separates compounds based on boiling points. google.com For phenols containing impurities like methyl benzofurans (MBF), extractive distillation with water can be effective. google.com The overhead mixture of water and phenol, which forms a single liquid phase above 67°C, can be treated with a water-immiscible solvent to extract the impurities. google.com Steam distillation is another technique used to purify phenols by separating them from non-volatile impurities. google.com For solid samples, traditional methods like Soxhlet extraction have been used, though modern techniques such as solid-phase extraction (SPE) are now preferred for being faster and using less hazardous solvent. nih.gov Polymeric sorbents are often used in SPE for their high carbon content and surface area, allowing for efficient trapping of phenolic compounds from solutions. nih.gov

Yield optimization in trifluoromethylation reactions depends on several factors. The choice of reagent, catalyst, solvent, and temperature all play crucial roles. In laccase-mediated trifluoromethylation, the yield is dependent on the presence of all key components: the enzyme, the trifluoromethyl source, and the oxidant. nih.gov In the visible-light-promoted trifluoromethylation of phenols with CF₃I, yields can sometimes be improved by the addition of a cyanoarene-based photocatalyst. chemistryviews.org For the synthesis of aryl trifluoromethyl ethers from xanthates, optimization involves screening various halonium oxidants and adjusting the amount of the fluorinating agent. nih.gov The presence of small amounts of water was found to be beneficial in some cases, potentially by facilitating the hydrolysis of intermediates. nih.gov

Table 3: Purification and Yield Optimization Strategies

| Strategy | Technique/Factor | Description | Application |

|---|---|---|---|

| Purification | Fractional Distillation | Separates components of a liquid mixture based on differences in boiling points. | General purification of crude phenol fractions. google.com |

| Extractive/Steam Distillation | Utilizes water to form an azeotrope or to steam-strip volatile phenols from non-volatile impurities. | Removal of specific impurities like MBF; general purification. google.comgoogle.com | |

| Solid-Phase Extraction (SPE) | Contaminants are adsorbed onto a solid sorbent from a liquid phase. | Extraction of phenolic compounds from aqueous environmental samples or reaction mixtures. nih.gov | |

| Yield Optimization | Reagent/Catalyst Choice | Selecting the optimal trifluoromethylating agent or catalyst system. | Using photocatalysts in light-mediated reactions or specific oxidants in radical reactions. chemistryviews.orgnih.gov |

| Reaction Conditions | Adjusting temperature, solvent, and concentration of reactants. | Optimizing conditions to favor the desired product and minimize side reactions. nih.gov | |

| Stoichiometry Control | Precisely controlling the molar ratios of reactants. | Crucial for selective reactions like controlled halogenation to avoid over- or under-reaction. beilstein-journals.org |

Iii. Chemical Reactivity and Transformation Studies of 2,4,6 Tribromo 3 Trifluoromethyl Phenol

Electrophilic Aromatic Substitution Reactions on the Phenolic Ring

Further electrophilic aromatic substitution on the 2,4,6-tribromo-3-(trifluoromethyl)phenol ring is significantly hindered. The positions most activated by the hydroxyl group (ortho and para) are already occupied by bromine atoms. byjus.combris.ac.uk The only available position for substitution is C5.

The directing effects of the existing substituents on the remaining C5 position are summarized below:

Hydroxyl (-OH) at C1: This group is strongly activating and directs incoming electrophiles to the ortho (C2, C6) and para (C4) positions. All these positions are blocked.

Trifluoromethyl (-CF3) at C3: This group is strongly deactivating and directs incoming electrophiles to the meta position (C5).

Bromo (-Br) at C2 and C4: These atoms direct to their respective ortho and para positions, which are all occupied.

Bromo (-Br) at C6: This atom directs to its ortho (C5) and para (C4) positions.

The ring is rendered exceptionally electron-deficient due to the powerful inductive electron-withdrawing effects of three bromine atoms and, most notably, the trifluoromethyl group. mdpi.com While the hydroxyl group's lone pairs can donate electron density into the ring, this effect is largely counteracted by the numerous deactivating groups. google.com Consequently, the molecule is highly resistant to common electrophilic substitution reactions such as nitration or further halogenation. Forcing such reactions would require extremely harsh conditions, which would likely lead to degradation or oxidation of the starting material rather than controlled substitution. libretexts.org For instance, even simple phenol (B47542) requires only dilute nitric acid for nitration, but forcing conditions on highly substituted phenols can lead to oxidation. byjus.commlsu.ac.in

| Substituent | Position | Electronic Effect | Directing Influence | Impact on Reactivity at C5 |

|---|---|---|---|---|

| -OH | C1 | Activating (+M, -I) | Ortho, Para | No direct activation |

| -CF3 | C3 | Strongly Deactivating (-I) | Meta | Directing |

| -Br | C2, C4 | Deactivating (-I, +M) | Ortho, Para | No direct activation |

| -Br | C6 | Deactivating (-I, +M) | Ortho, Para | Directing (ortho to C5) |

Nucleophilic Reactions Involving the Hydroxyl Group

The hydroxyl group of this compound can participate in nucleophilic reactions, primarily esterification and etherification. The strong electron-withdrawing nature of the bromo and trifluoromethyl substituents significantly increases the acidity (lowers the pKa) of the phenolic proton compared to phenol itself. This enhanced acidity facilitates the deprotonation of the hydroxyl group to form a phenoxide ion.

However, the resulting phenoxide, while readily formed, is a weaker nucleophile due to the delocalization of the negative charge being counteracted by the electron-withdrawing substituents. Furthermore, the bulky bromine atoms at the ortho positions (C2 and C6) create substantial steric hindrance around the hydroxyl group. This combination of electronic and steric effects means that standard esterification or etherification conditions may be inefficient.

Research on similarly hindered and electron-poor phenols, such as 2,5- and 3,5-bis(trifluoromethyl)phenols, indicates that they are weak nucleophiles. acs.org Successful esterification of such compounds often requires powerful coupling agents that can activate the carboxylic acid partner and overcome steric hindrance. acs.org

| Reagent Class | Specific Examples | Role | Reference |

|---|---|---|---|

| Carbodiimide Coupling Agents | 1-Ethyl-3-(3-(dimethylamino)propyl)carbodiimide (EDCI) | Activates the carboxylic acid. | acs.org |

| Coupling Additives | Hydroxybenzotriazole (HOBt) | Suppresses side reactions and improves efficiency. | acs.org |

| Base Catalysts | N,N-Diisopropylethylamine (DIPEA) | Facilitates deprotonation of the phenol and neutralizes acid byproducts. | acs.org |

Reactivity and Stability of the Trifluoromethyl Moiety

The trifluoromethyl (-CF3) group is renowned for its exceptional chemical and metabolic stability. This stability is a direct result of the high bond dissociation energy of the carbon-fluorine (C-F) bond, which is one of the strongest single bonds in organic chemistry. mdpi.com In general, the -CF3 group is considered unreactive under most conditions encountered in organic synthesis.

However, studies on the environmental fate of certain trifluoromethylphenols have revealed a potential pathway for defluorination. rsc.org This process is highly dependent on the position of the -CF3 group relative to the hydroxyl group. When the trifluoromethyl group is located at the ortho or para position, the deprotonated phenolate (B1203915) can trigger a β-elimination (E1cb-type) mechanism, leading to the cleavage of a C-F bond and the formation of a quinone difluoromethide intermediate. rsc.org

In this compound, the -CF3 group is in the meta position. This positioning prevents the direct resonance delocalization of the phenoxide's negative charge onto the carbon bearing the -CF3 group. Consequently, the E1cb-like defluorination pathway observed for ortho- and para-isomers is not favored for this compound, and its trifluoromethyl group is expected to be highly stable and resistant to hydrolysis or other transformations. rsc.org

Debromination and Halogen Exchange Reactions

The three carbon-bromine bonds on the aromatic ring are potential sites for reaction. Aryl bromides can undergo reductive debromination to replace the bromine atom with a hydrogen atom. This transformation is typically achieved using catalytic hydrogenation (e.g., with a palladium catalyst and a hydrogen source like H2 gas or transfer hydrogenation reagents) or with reducing metals. The specific conditions can sometimes be tuned to achieve selective mono- or poly-debromination, although controlling the regioselectivity in a molecule with multiple, electronically distinct bromine atoms would be challenging.

Halogen exchange reactions, where a bromine atom is replaced by another halogen (e.g., iodine or fluorine) or a different functional group, are also possible. These reactions often proceed via organometallic intermediates (e.g., using organolithium reagents followed by quenching with an electrophile) or are catalyzed by transition metals like palladium or copper. However, the presence of an acidic phenolic proton requires that the hydroxyl group be protected or that a sufficient excess of base be used to deprotonate it before any metal-halogen exchange can occur. epfl.ch

Pathways of Oxidation and Reduction

Phenols are susceptible to oxidation, which can yield a variety of products including quinones or polymeric materials. The oxidation of this compound would be complex. While the electron-rich nature of the phenolic ring makes it a target for oxidizing agents, the heavy substitution and the presence of strongly deactivating groups would influence the reaction pathway. Further bromination of 2,4,6-tribromophenol (B41969) can lead to a dienone, and subsequent oxidation with strong agents like fuming nitric acid can yield a fully brominated quinone. stackexchange.com A similar pathway might be possible for the title compound, potentially leading to a brominated quinone derivative.

Reduction reactions would primarily target the C-Br bonds, as discussed in the debromination section. The reduction of an aryl trifluoromethyl group is extremely difficult and requires harsh conditions that are unlikely to be compatible with the rest of the molecule. The phenolic ring itself can be reduced to a cyclohexanol (B46403) ring system via catalytic hydrogenation under high pressure and temperature, but this would also likely result in concurrent debromination.

V. Theoretical and Computational Investigations of 2,4,6 Tribromo 3 Trifluoromethyl Phenol

Density Functional Theory (DFT) Calculations

Density Functional Theory (DFT) has become a cornerstone of computational chemistry due to its favorable balance of accuracy and computational cost. It is particularly well-suited for studying medium to large organic molecules. DFT calculations are used to determine the electronic structure of a molecule, from which a wide range of properties can be derived. For 2,4,6-tribromo-3-(trifluoromethyl)phenol, DFT provides a powerful lens to examine its geometric, electronic, and reactive nature.

The first step in most computational studies is to determine the most stable three-dimensional arrangement of atoms in the molecule, known as the optimized geometry. This is achieved by finding the minimum energy structure on the potential energy surface. DFT methods, such as the widely used B3LYP functional combined with a basis set like 6-311++G(d,p), are employed to perform this optimization. researchgate.netkarazin.ua

For this compound, steric hindrance between the bulky bromine atoms, the trifluoromethyl group, and the hydroxyl group is expected to cause distortions from a perfectly planar phenol (B47542) ring. Conformational analysis involves identifying different stable conformers, particularly concerning the rotation of the hydroxyl (-OH) and trifluoromethyl (-CF₃) groups, and calculating their relative energies to identify the global minimum energy conformer. chemrxiv.org While specific optimized geometric parameters for this exact molecule are not available in the cited literature, calculations on similar substituted phenols suggest that bond lengths and angles will deviate from standard values to accommodate steric strain. researchgate.net

Table 1: Predicted Optimized Geometric Parameters for this compound (Illustrative) This table is illustrative, based on general principles and data from similar halogenated phenol structures. Actual calculated values would require a specific DFT study.

| Parameter | Predicted Value Range | Rationale |

|---|---|---|

| C-Br Bond Length | 1.88 - 1.92 Å | Typical for brominated aromatic rings. |

| C-C (aromatic) | 1.39 - 1.42 Å | Slight variation due to substituent effects. |

| C-O Bond Length | 1.35 - 1.38 Å | Standard for phenolic compounds. |

| C-CF₃ Bond Length | 1.50 - 1.54 Å | Typical single bond between an sp² carbon and an sp³ carbon. |

| C-C-Br Bond Angle | 118 - 122° | Influenced by steric repulsion between adjacent bromine atoms. |

| C-C-O Bond Angle | 117 - 121° | Affected by steric interactions with adjacent ortho-substituents. |

The electronic behavior of a molecule is largely governed by its Frontier Molecular Orbitals (FMOs): the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO acts as an electron donor, while the LUMO acts as an electron acceptor. The energy difference between them, known as the HOMO-LUMO gap (or band gap), is a critical indicator of chemical reactivity, kinetic stability, and optical properties. researchgate.net A smaller gap suggests the molecule is more polarizable and more reactive. imist.ma

For this compound, the electron-withdrawing nature of the bromine atoms and the potent trifluoromethyl group is expected to lower the energy of both the HOMO and LUMO. The HOMO is typically localized on the phenol ring and the oxygen atom, while the LUMO may be distributed over the aromatic system, influenced by the electronegative substituents. DFT calculations can precisely determine the energies of these orbitals and the resulting band gap. nih.gov

Table 2: Illustrative Frontier Molecular Orbital Energies for a Substituted Phenol Data adapted from studies on related brominated aromatic compounds for illustrative purposes. researchgate.netnih.gov

| Molecular Orbital | Energy (eV) | Description |

|---|---|---|

| HOMO | -6.5 | Electron-donating capacity, localized on the phenyl ring and oxygen. |

| LUMO | -2.0 | Electron-accepting capacity, influenced by electronegative groups. |

| HOMO-LUMO Gap (ΔE) | 4.5 | Indicates high stability but potential for reactivity under certain conditions. |

A Molecular Electrostatic Potential (MEP) map is a color-coded visualization of the total electrostatic potential on the electron density surface of a molecule. It is an invaluable tool for predicting how a molecule will interact with other chemical species. Red regions indicate areas of negative electrostatic potential (electron-rich), which are susceptible to electrophilic attack, while blue regions represent positive electrostatic potential (electron-poor), which are sites for nucleophilic attack. imist.ma

In this compound, the most negative potential (red) is expected around the phenolic oxygen atom due to its lone pairs of electrons. The aromatic π-system will also exhibit negative potential, though this is significantly diminished by the strong electron-withdrawing effects of the bromo and trifluoromethyl substituents. The most positive potential (blue) would be located around the hydroxyl hydrogen atom, making it the primary site for interaction with nucleophiles or for hydrogen bonding. researchgate.net The regions around the bromine atoms would likely show a slightly positive potential on their outermost surface (the σ-hole), a feature relevant to halogen bonding. researchgate.net

Table 3: Predicted Reactive Sites from MEP Analysis This table is a conceptual prediction based on the structure of this compound.

| Region of Molecule | Predicted Electrostatic Potential | Type of Attack Favored |

|---|---|---|

| Phenolic Oxygen | Strongly Negative (Red) | Electrophilic Attack |

| Hydroxyl Hydrogen | Strongly Positive (Blue) | Nucleophilic Attack / H-Bond Donor |

| Aromatic Ring | Weakly Negative to Neutral (Green/Yellow) | Significantly deactivated towards electrophiles. |

While DFT is a ground-state theory, its extension, Time-Dependent Density Functional Theory (TD-DFT), is a powerful and widely used method for studying the properties of electronically excited states. researchgate.netchemrxiv.org TD-DFT can accurately predict the electronic absorption spectra (like UV-Visible spectra) of molecules by calculating the vertical excitation energies from the ground state to various excited states and the corresponding oscillator strengths, which relate to the intensity of the absorption peaks. cnr.it

For this compound, TD-DFT calculations could predict the wavelengths of maximum absorption (λmax) corresponding to π→π* transitions within the aromatic ring. These calculations help in interpreting experimental spectra and understanding how substituents alter the electronic transitions. nih.govnih.gov

Table 4: Hypothetical TD-DFT Results for Electronic Transitions This table presents hypothetical data to illustrate the output of a TD-DFT calculation. Specific values require a dedicated computational study.

| Transition | Excitation Energy (eV) | Wavelength (λmax, nm) | Oscillator Strength (f) |

|---|---|---|---|

| S₀ → S₁ | 4.20 | 295 | 0.15 |

| S₀ → S₂ | 4.75 | 261 | 0.30 |

Molecular Dynamics (MD) Simulations for Dynamic Behavior and Intermolecular Interactions

Molecular Dynamics (MD) simulations provide a way to study the time-dependent behavior of molecules, including their conformational changes and interactions with their environment. nih.gov Using a classical force field, MD simulations model the movements of atoms over time by solving Newton's equations of motion. whiterose.ac.uk

Quantum Chemical Studies of Reaction Mechanisms and Transition States

Quantum chemical methods, primarily DFT, are essential for investigating the detailed pathways of chemical reactions. By mapping the potential energy surface, researchers can identify reactants, products, intermediates, and, crucially, the transition state (TS)—the highest energy point along the reaction coordinate. nih.gov The energy difference between the reactants and the transition state is the activation energy, which determines the reaction rate.

For this compound, these methods could be applied to study various potential reactions. For example, the mechanism of its synthesis, its oxidation to a quinone-like species, or its role in a multi-step organic reaction could be explored. mdpi.com Calculations would involve locating the geometry of the transition state for each step and computing the activation barriers, thereby providing a complete energetic profile of the reaction. This level of detail is critical for understanding reaction feasibility, predicting products, and optimizing reaction conditions. dntb.gov.ua

Computational Analysis of Halogen Bonding and Other Non-Covalent Interactions

Theoretical methods such as Density Functional Theory (DFT) are instrumental in elucidating the nature of these interactions. nih.govnih.gov Furthermore, advanced computational techniques like the Quantum Theory of Atoms in Molecules (QTAIM) and the analysis of the Molecular Electrostatic Potential (MEP) surface provide quantitative and qualitative insights into the strength and nature of these non-covalent bonds. researchgate.netresearchgate.netmdpi.comacs.org

Halogen Bonding:

The three bromine atoms in this compound are potential halogen bond donors. A halogen bond is a highly directional, non-covalent interaction between an electrophilic region on a halogen atom (the σ-hole) and a nucleophilic site. nih.govmdpi.com The strength of the halogen bond is influenced by the polarizability of the halogen and the electron-withdrawing capacity of the substituents on the aromatic ring. mdpi.com In this molecule, the presence of the trifluoromethyl group and the phenolic hydroxyl group significantly modulates the electronic properties of the bromine atoms.

Computational analyses on similar halogenated molecules have shown that the electrostatic potential around the bromine atoms is anisotropic, with a positive σ-hole along the C-Br bond axis and a negative equatorial belt. mdpi.com The magnitude of this positive σ-hole is a key determinant of the halogen bond strength. The electron-withdrawing nature of the adjacent trifluoromethyl group is expected to enhance the positive character of the σ-hole on the bromine atom at position 2, making it a potentially stronger halogen bond donor compared to the bromines at positions 4 and 6.

| Bromine Position | Adjacent Substituent Effect | Predicted σ-hole Magnitude | Expected Halogen Bond Donor Strength |

|---|---|---|---|

| C2-Br | Strong electron-withdrawing -CF3 group | Most Positive | Strongest |

| C4-Br | Flanked by two bromine atoms | Positive | Intermediate |

| C6-Br | Adjacent to the hydroxyl group | Positive | Intermediate to Weak |

Other Non-Covalent Interactions:

Beyond halogen bonding, this compound can participate in a range of other non-covalent interactions that will influence its crystal packing and interactions with other molecules.

Hydrogen Bonding: The phenolic hydroxyl group is a classic hydrogen bond donor. It can form strong hydrogen bonds with suitable acceptors, such as the oxygen or nitrogen atoms of other molecules. The acidity of this phenolic proton is significantly increased by the cumulative electron-withdrawing effects of the three bromine atoms and the trifluoromethyl group, which would lead to stronger hydrogen bonds. researchgate.net Computational studies on substituted phenols have established a clear correlation between the electrostatic potential at the hydroxyl hydrogen and the strength of the hydrogen bond. researchgate.net

π-π Stacking: The aromatic ring, despite being heavily substituted, can engage in π-π stacking interactions. However, the presence of multiple bulky and electron-withdrawing substituents will likely modulate the nature and geometry of these interactions, potentially leading to offset or parallel-displaced stacking arrangements rather than a perfect face-to-face overlap.

Halogen···Halogen Interactions: Interactions between the bromine atoms of adjacent molecules are also anticipated. These can be categorized as Type I (symmetric, involving the equatorial regions) or Type II (involving the positive σ-hole of one bromine and the negative equatorial belt of another), with the latter being a form of halogen bonding. nih.gov

The interplay of these various non-covalent forces would be complex and cooperative. Computational energy decomposition analysis on analogous systems has shown that the total stabilization energy in the crystal lattice arises from a delicate balance of electrostatic, dispersion, and polarization contributions from all these interactions. researchgate.net

| Interaction Type | Participating Groups | Predicted Relative Strength | Governing Factors |

|---|---|---|---|

| Hydrogen Bonding | -OH (donor) with an acceptor | Strong | Enhanced acidity due to electron-withdrawing groups |

| Halogen Bonding (Br···Nu) | C-Br (donor) with a nucleophile | Moderate to Strong | Positive σ-hole on bromine atoms |

| π-π Stacking | Aromatic ring | Weak to Moderate | Steric hindrance and electronic effects of substituents |

| C-H···X Interactions | Aromatic C-H with Br or O | Weak | Electrostatics and dispersion |

| Halogen···Halogen Interactions | Br···Br | Weak | Electrostatic anisotropy of bromine |

Vi. Environmental Occurrence, Fate, and Ecotoxicological Implications of 2,4,6 Tribromo 3 Trifluoromethyl Phenol Analogs

Environmental Distribution and Prevalence of Related Halogenated Phenols

Halogenated phenols, a group of compounds structurally related to 2,4,6-tribromo-3-(trifluoromethyl)phenol, are widely distributed in the environment due to both natural and man-made activities. pjoes.comresearchgate.net Their presence in various environmental compartments is a result of their use in numerous industrial and agricultural applications, as well as their formation as byproducts of industrial processes and water treatment. pjoes.comnih.gov

Sources and Pathways of Release into the Environment

The release of halogenated phenols into the environment stems from a variety of sources. Industrial activities, including the chemical, petroleum, textile, and pharmaceutical industries, are significant contributors through the discharge of industrial and municipal sewage. pjoes.comresearchgate.net The production and use of pesticides, particularly phenoxyherbicides and phenolic biocides, also lead to their environmental presence. pjoes.com For instance, the biodegradation of herbicides like 2,4-dichlorophenoxyacetic acid (2,4-D) and 4-chloro-2-methylphenoxyacetic acid (MCPA) can result in the formation of various chlorophenols. pjoes.com

Another major pathway for the introduction of halogenated phenols is the chlorination of water. During water purification, chlorine used as a disinfectant can react with naturally occurring organic matter and other low molecular weight compounds to form chlorinated phenols. pjoes.com Furthermore, natural processes such as the decomposition of organic matter and synthesis by certain fungi and plants can also contribute to the environmental load of these compounds. pjoes.comcrew.ac.uk For example, some fungi of the Hypholoma genus are capable of synthesizing chlorinated phenols. pjoes.com

Industrial effluents, such as those from pulp and paper mills where chlorine is used for bleaching, are a notable source of polychlorinated phenols. nih.gov The use of pentachlorophenol (B1679276) (PCP) as a wood preservative is another significant source of contamination. oup.com

Detection in Abiotic and Biotic Matrices

Halogenated phenols have been detected in a wide range of environmental samples, including water, soil, sediment, air, and living organisms.

Abiotic Matrices:

Water: Halogenated phenols are frequently found in both raw and treated water supplies. A study of 40 Canadian potable water treatment facilities detected several halogenated phenols, including 4-chloro-, 2,4-dichloro-, 2,4,6-trichloro-, and bromodichlorophenols, with mean concentrations generally below 15 ng/L. oup.com In some Canadian drinking water, phenols were detected at levels ranging from 5 to 473 ng/L. nih.gov River waters can exhibit higher concentrations, ranging from 2 to 2,000 µg/l. pjoes.com Oceanic waters, in contrast, have much lower concentrations, typically between 5 and 10 ng/l. pjoes.com The presence of these compounds in drinking water is often a result of the water treatment process itself. pjoes.comoup.com

Soil and Sediment: Halogenated phenols can accumulate in soil and sediment through various deposition pathways, including runoff from contaminated sites and atmospheric deposition. crew.ac.ukresearchgate.net For example, sediments in the Mulde River system in Germany, an area with a history of chemical industrial activity, have shown significant contamination with hexachlorocyclohexanes (HCHs), which can degrade to form phenolic compounds. researchgate.net

Air: While generally present in low concentrations, halogenated phenols have been detected in the atmosphere. Atmospheric concentrations of chlorinated phenols are typically in the range of 0.25 to 7.8 ng/m³. pjoes.com However, in heavily urbanized and industrialized areas, these levels can be significantly higher. pjoes.com

Biotic Matrices:

Aquatic Organisms: Due to their presence in aquatic environments, halogenated phenols can be taken up by aquatic organisms. Studies have shown that organisms like Daphnia and Hydra are sensitive indicators of aquatic toxicity from these compounds. nih.gov

Humans: Human exposure to halogenated phenols can occur through various routes, including the consumption of contaminated drinking water and food, as well as inhalation. researchgate.netresearchgate.net For instance, brominated phenols have been detected in human milk in the United States. nih.gov Long-term exposure to phenolic compounds can pose health risks. researchgate.net

Environmental Fate and Degradation Pathways

The persistence and transformation of halogenated phenols in the environment are governed by various physical, chemical, and biological processes. Biodegradation, in particular, plays a crucial role in their removal. nih.gov

Biodegradation Mechanisms and Pathways

Microorganisms have evolved diverse metabolic pathways to break down halogenated aromatic compounds, including phenols. nih.gov These processes can occur under both aerobic (oxygen-rich) and anaerobic (oxygen-deficient) conditions. ijarbs.com The initial step in the aerobic degradation of phenol (B47542) often involves the addition of a hydroxyl group by a phenol hydroxylase enzyme to form catechol. tandfonline.com The catechol ring is then cleaved, leading to further degradation. tandfonline.comnih.gov

Under anaerobic conditions, the degradation process is different and often initiated by carboxylation. tandfonline.com For example, the anaerobic degradation of phenol by the denitrifying bacterium Thauera aromatica begins with carboxylation to 4-hydroxybenzoate. tandfonline.com

Aerobic Degradation:

Aerobic biodegradation of halogenated phenols is generally faster and more complete for less chlorinated compounds. researchgate.net Studies have shown that phenol, chlorophenol, dichlorophenols, and trichlorophenols are effectively removed in aerobic landfill environments. researchgate.net The rate of aerobic degradation can be influenced by factors such as the structure of the alkyl group in alkylphenols. nih.gov For instance, there is an inverse correlation between the aerobic degradation rate and the size of the alkyl group. nih.gov The process often involves oxidative dehalogenation, where a hydroxyl group is incorporated into the aromatic ring, making the compound more water-soluble and less toxic. nih.gov This is often followed by ring cleavage. nih.govnih.gov

Anaerobic Degradation:

Anaerobic degradation of halogenated phenols is a slower process compared to aerobic degradation. nih.gov It often involves reductive dehalogenation, where halogen atoms are removed from the aromatic ring. nih.gov This process is carried out by organohalide-respiring bacteria, which use the halogenated compounds as terminal electron acceptors. nih.gov In anaerobic landfill settings, highly chlorinated phenols can undergo reductive dechlorination, leading to the accumulation of less chlorinated phenols like phenol and chlorophenol. researchgate.net The anaerobic degradation of compounds like phenol and p-cresol (B1678582) has been observed in soils with low levels of nitrate (B79036) and iron oxides. nih.gov However, alkylphenols with long and branched alkyl chains are more resistant to anaerobic degradation. nih.gov

The following table summarizes the differences between aerobic and anaerobic degradation of phenolic compounds based on a pilot-scale landfill study:

| Compound Group | Aerobic Degradation Effectiveness | Anaerobic Degradation Observations |

| Phenol, Chlorophenol, Dichlorophenols, Trichlorophenol | Faster and complete removal | Accumulation of phenol and chlorophenol due to reductive dechlorination |

| Tetrachlorophenol, Pentachlorophenol | Less effective | Reductive dechlorination likely occurred |

| Nitrophenols | Rapid degradation | Degradation to amino groups, followed by conversion to methane (B114726) and CO2 |

Data sourced from a pilot-scale landfill study. researchgate.net

A wide variety of microorganisms, including bacteria and fungi, are capable of degrading halogenated phenols. ijarbs.com

Several bacterial species have been identified for their ability to degrade these compounds. For example, Pseudomonas fluorescens has been shown to degrade phenol via a meta-cleavage pathway. nih.gov A phototrophic bacterium, Rhodopseudomonas palustris, isolated from contaminated soil, demonstrated the ability to assimilate 2-chlorophenol. ijmra.us Studies on drinking water biofilters have identified bacteria such as Delftia sp., Achromobacter sp., and Agrobacterium sp. as being part of the microbial community capable of degrading phenol. frontiersin.org A particularly effective phenol-degrading strain, identified as Acinetobacter sp., was also isolated from these biofilters. frontiersin.org

Under anaerobic conditions, sulfidogenic consortia enriched from estuarine sediment have been shown to degrade 4-chlorophenol, 4-bromophenol (B116583), and 4-iodophenol, coupling the degradation to sulfate (B86663) reduction. nih.gov

The following table lists some of the microorganisms identified in the degradation of phenolic compounds:

| Microorganism | Degraded Compound(s) | Degradation Pathway/Conditions |

| Pseudomonas fluorescens | Phenol | Aerobic, meta-cleavage pathway |

| Rhodopseudomonas palustris | 2-Chlorophenol | Phototrophic |

| Delftia sp., Achromobacter sp., Agrobacterium sp. | Phenol | Aerobic, found in drinking water biofilters |

| Acinetobacter sp. | Phenol | Aerobic, isolated from drinking water biofilters |

| Sulfidogenic consortia | 4-Chlorophenol, 4-Bromophenol, 4-Iodophenol | Anaerobic, sulfate-reducing |

| Thauera aromatica | Phenol | Anaerobic, denitrifying, via carboxylation |

This table is a compilation of findings from various microbial degradation studies. tandfonline.comnih.govijmra.usfrontiersin.orgnih.gov

Metabolic Pathways (e.g., ortho-cleavage, meta-cleavage)

The microbial breakdown of halogenated aromatic compounds is a critical process in their environmental fate. nih.gov The initial and most challenging step in the aerobic degradation of these compounds is often the removal of the halogen substituents, a process known as dehalogenation. nih.govresearchgate.net This can occur either before or after the aromatic ring is cleaved. nih.gov

Once the halogen atoms are removed, the resulting aromatic structure, typically a phenol or catechol, undergoes ring cleavage. This is primarily achieved through two main enzymatic pathways:

Ortho-cleavage: In this pathway, the aromatic ring is cleaved between two adjacent hydroxyl groups, a reaction catalyzed by enzymes like catechol 1,2-dioxygenase. This leads to the formation of cis,cis-muconic acid, which is then further metabolized. frontiersin.org

Meta-cleavage: This pathway involves the cleavage of the aromatic ring adjacent to a hydroxyl group, a reaction catalyzed by enzymes such as catechol 2,3-dioxygenase. This results in the formation of 2-hydroxymuconic semialdehyde.

The specific pathway utilized by a microorganism depends on the species and the specific structure of the aromatic compound being degraded. nih.govresearchgate.net For instance, the degradation of bromobenzene (B47551) by the marine yeast Yarrowia lipolytica has been shown to proceed through an initial dehalogenation to form phenol, followed by conversion to catechol, which is then degraded via the ortho-cleavage pathway. frontiersin.org

Under anaerobic conditions, a key metabolic process is reductive dehalogenation, where the halogen atom is removed and replaced with a hydrogen atom. This process has been observed in marine sponge-associated microorganisms, which can debrominate various bromophenols. nih.gov

Identification of Biodegradation Intermediates and Products

The identification of intermediate and final products is crucial for understanding the biodegradation pathways of halogenated phenols. Studies have identified several key intermediates in the degradation of 2,4,6-tribromophenol (B41969) (2,4,6-TBP).

For example, the bacterium Ochrobactrum sp. strain TB01, which can utilize 2,4,6-TBP as its sole source of carbon and energy, has been shown to degrade it through sequential reductive debromination. tandfonline.com The identified metabolic intermediates in this process were 2,4-dibromophenol (B41371) (2,4-DBP) and 2-bromophenol (B46759) (2-BP), with the final product being phenol. tandfonline.com

Similarly, anaerobic degradation studies with microorganisms from marine sponges have shown that 2,4,6-TBP is sequentially debrominated. nih.gov The process involves the formation of 2,6-dibromophenol (B46663) (2,6-DBP) and 4-bromophenol (4-BP) as intermediates. nih.gov The accumulation of 4-BP suggests that the removal of bromine atoms from the ortho positions happens before para debromination. nih.gov

The following table summarizes the identified biodegradation intermediates of 2,4,6-TBP by different microorganisms:

| Microorganism/Consortium | Initial Compound | Intermediate Products | Final Product |

| Ochrobactrum sp. strain TB01 | 2,4,6-Tribromophenol (2,4,6-TBP) | 2,4-Dibromophenol (2,4-DBP), 2-Bromophenol (2-BP) | Phenol |

| Marine Sponge-Associated Microorganisms (Anaerobic) | 2,4,6-Tribromophenol (2,4,6-TBP) | 2,6-Dibromophenol (2,6-DBP), 4-Bromophenol (4-BP) | Phenol |

Photodegradation Processes

Photodegradation, the breakdown of compounds by light, is another significant environmental fate process for brominated phenols. The phototransformation of 2,4,6-TBP under UV irradiation has been shown to produce a variety of products. researchgate.net These can include dihydroxylated dibromobenzene, hydroxylated polybrominated diphenyl ethers (PBDEs), and dihydroxylated polybrominated biphenyls (diOH-PBBs). researchgate.net

The rate of photodegradation can be influenced by environmental conditions. For instance, the photodegradation of the novel brominated flame retardant 2,4,6-Tris-(2,4,6-tribromophenoxy)-1,3,5-triazine (TTBP-TAZ) is significantly faster under UV-C irradiation compared to simulated sunlight. nih.gov The primary degradation pathway for TTBP-TAZ involves consecutive debromination and photo-Fries rearrangement. nih.gov

Hydrolytic, Reductive, and Oxidative Degradation in Environmental Compartments

In addition to microbial and photodegradation, brominated phenols can undergo other degradation processes in the environment.

Hydrolysis: This process involves the reaction of the compound with water. While information on the hydrolysis of 2,4,6-TBP itself is limited, the process can be a degradation pathway for some halogenated aromatic compounds. nih.gov

Reductive Degradation: As mentioned earlier, reductive dehalogenation is a key anaerobic process. nih.gov This can occur in anoxic sediments and groundwater. The removal of bromine substituents from the aromatic ring generally precedes ring cleavage. nih.gov

Oxidative Degradation: In aerobic environments, oxidative processes are dominant. These are often initiated by monooxygenase or dioxygenase enzymes, which introduce hydroxyl groups onto the aromatic ring, making it more susceptible to cleavage. nih.govresearchgate.net The combustion of materials containing brominated phenols, such as electronic waste, can lead to the formation of polybrominated dibenzo-p-dioxins (PBDDs) and polybrominated dibenzofurans (PBDFs). researchgate.net

Bioaccumulation and Biotransformation Studies

Brominated phenols, due to their lipophilic nature, have the potential to bioaccumulate in organisms. researchgate.net This means they can build up in the tissues of living organisms to concentrations higher than those in the surrounding environment.

Studies have shown that 2,4,6-TBP and other brominated phenols are found in a variety of aquatic organisms, including algae, invertebrates, and fish. researchgate.netawi.de For example, high concentrations of 2,4-dibromophenol and 2,4,6-TBP have been detected in marine algae. awi.de Fish that consume these organisms can then accumulate these compounds. researchgate.net

The bioconcentration factor (BCF), a measure of a chemical's tendency to accumulate in an organism from water, has been determined for some brominated compounds. For instance, the BCF for tetrabromobisphenol A (TBBPA), a related brominated flame retardant, in oysters has been measured to be as high as 3.19 × 10⁴. researchgate.net

Once inside an organism, brominated phenols can undergo biotransformation, where they are metabolized into other compounds. nih.gov In rats, for example, 2,4,6-TBP is rapidly absorbed and then excreted, primarily in the urine. nih.gov The biotransformation of 4-halogenated phenols to their corresponding catechols has been demonstrated using Escherichia coli expressing a specific hydroxylase enzyme. researchgate.net

Ecotoxicological Assessments and Environmental Risk Analysis

The presence of brominated phenols in the environment raises concerns about their potential toxic effects on ecosystems. ucsf.edu Ecotoxicological assessments aim to evaluate these risks.

Acute toxicity tests have been conducted on various aquatic organisms. For 2,4,6-TBP, the 48-hour median effective concentration (EC50) for the invertebrate Daphnia magna has been reported to be between 0.26 mg/L and 1.57 mg/L. oecd.orgnih.gov The 96-hour median lethal concentration (LC50) for the fish Cyprinus carpio is 1.1 mg/L. oecd.org These values indicate that 2,4,6-TBP is toxic to aquatic life. nih.gov

The following table presents a summary of acute toxicity data for 2,4,6-TBP in different aquatic organisms:

| Organism | Endpoint | Concentration (mg/L) | Reference |

| Selenastrum capricornutum (Algae) | 72-h EC50 (biomass) | 0.76 | oecd.org |

| Daphnia magna (Invertebrate) | 48-h EC50 | 0.26 - 1.57 | oecd.orgnih.gov |

| Cyprinus carpio (Fish) | 96-h LC50 | 1.1 | oecd.org |

Environmental risk analysis considers both the toxicity of a substance and the level of exposure in the environment. While concentrations of brominated phenols in some environments may be low, their persistence and potential for bioaccumulation mean that even low levels could pose a long-term risk. ucsf.edu

Toxicokinetics and Toxicodynamics in Model Organisms

Toxicokinetics describes how a substance is absorbed, distributed, metabolized, and excreted by an organism, while toxicodynamics focuses on the biochemical and physiological effects of the substance.

In rats, 2,4,6-TBP is rapidly absorbed after oral administration, with the majority being excreted within 48 hours. nih.gov This suggests a relatively rapid clearance from the body.

Studies on the toxicodynamics of brominated phenols have shown that they can interfere with cellular processes. For example, 2,4-dibromophenol and 2,4,6-TBP have been shown to disrupt calcium signaling in neuroendocrine cells. awi.denih.gov This disruption of calcium homeostasis could be a mechanism for the endocrine-disrupting effects that have been suggested for some brominated phenols. awi.de The potency of this effect appears to depend on the number and position of the bromine atoms on the phenol ring. nih.gov

Comparative Ecotoxicity with Structural Isomers and Degradation Products

Ecotoxicity of Brominated Phenol Analogs

Studies on brominated phenols demonstrate a general trend of increasing toxicity with a greater number of bromine atoms on the phenol ring. For instance, 2,4,6-tribromophenol (2,4,6-TBP), a close structural analog to the target compound (lacking the trifluoromethyl group), consistently exhibits higher toxicity than its di- and mono-brominated counterparts.

Recent research has provided specific comparative toxicity data for several brominated phenols against various aquatic species. In acute toxicity tests, the toxic ranking of three bromophenols was determined to be 2,4,6-TBP > 2,4-dibromophenol (2,4-DBP) > 2,6-dibromophenol (2,6-DBP). nih.gov This trend highlights that the acute toxicities of these compounds increase with the number of substituted bromine atoms. nih.gov

For the freshwater green alga Scenedesmus quadricauda, the 96-hour median effective concentration (EC50) values further illustrate this relationship, with 2,4,6-TBP being the most toxic. nih.gov Similarly, for the water flea Daphnia magna, 2,4,6-TBP was found to be the most toxic among the tested bromophenols. nih.govnih.gov The 48-hour EC50 value for 2,4,6-TBP in Daphnia magna has been reported to be 1.57 mg/L, compared to 2.17 mg/L for 2,4-DBP and 2.78 mg/L for 2,6-DBP. nih.govnih.gov Another study reported a comparable 48-hour EC50 of 1.31 mg/L for 2,4,6-TBP in D. magna. nih.gov

The position of the bromine atoms also plays a role in the toxicity of these compounds. For example, in studies with the protozoan Tetrahymena pyriformis, the EC50 values for 2,4,6-TBP and 2,4-DBP were 2.95 mg/L and 9.97 mg/L, respectively, again showing the higher toxicity of the tribrominated form. nih.gov

The following interactive data table summarizes the acute toxicity of some brominated phenol analogs to representative aquatic organisms.

| Compound | Test Organism | Endpoint | Concentration (mg/L) | Reference |

| 2,4,6-Tribromophenol (2,4,6-TBP) | Scenedesmus quadricauda | 96-h EC50 | 2.67 | nih.gov |

| 2,4-Dibromophenol (2,4-DBP) | Scenedesmus quadricauda | 96-h EC50 | 8.73 | nih.gov |

| 2,6-Dibromophenol (2,6-DBP) | Scenedesmus quadricauda | 96-h EC50 | 9.90 | nih.gov |

| 2,4,6-Tribromophenol (2,4,6-TBP) | Daphnia magna | 48-h EC50 | 1.57 | nih.govnih.gov |

| 2,4-Dibromophenol (2,4-DBP) | Daphnia magna | 48-h EC50 | 2.17 | nih.govnih.gov |

| 2,6-Dibromophenol (2,6-DBP) | Daphnia magna | 48-h EC50 | 2.78 | nih.govnih.gov |

Influence of the Trifluoromethyl Group

The ecotoxicological impact of the trifluoromethyl (-CF3) group on a phenol ring is less documented in comparative studies. The -CF3 group is known to be strongly electron-withdrawing, which can significantly alter the chemical and toxicological properties of a molecule. However, without specific experimental data for this compound, its precise influence on toxicity relative to its non-fluorinated analogs remains speculative.

Ecotoxicity of Degradation Products

Information on the ecotoxicity of the degradation products of this compound is currently unavailable. For other brominated phenols, such as 2,4,6-TBP, it is known that they can degrade into various smaller brominated and phenolic compounds. nih.gov The toxicity of these degradation products can vary, and in some cases, transformation products of phenolic compounds have been found to be more toxic than the parent compound. However, a detailed comparative analysis is not possible without further research into the degradation pathways and the toxicity of the resulting metabolites of this compound.

Viii. Analytical Method Development for Detection and Quantification of 2,4,6 Tribromo 3 Trifluoromethyl Phenol and Analogs

Advanced Sample Preparation Techniques for Complex Matrices

Effective sample preparation is a critical step to isolate and concentrate target analytes from the sample matrix, thereby enhancing detection sensitivity and minimizing instrumental interference. Modern microextraction techniques offer significant advantages over traditional methods like liquid-liquid extraction (LLE) and solid-phase extraction (SPE) by reducing solvent consumption, minimizing sample volume requirements, and often improving extraction efficiency.

Stir Bar Sorptive Extraction (SBSE) is a solventless sample preparation technique based on the partitioning of analytes from a liquid sample into a thick film of polydimethylsiloxane (B3030410) (PDMS) coated onto a magnetic stir bar. frontier-lab.comchromatographyonline.com This method offers high enrichment factors due to the large volume of the extraction phase compared to other microextraction techniques. frontier-lab.com

The extraction process involves placing the PDMS-coated stir bar into an aqueous sample and stirring for a defined period to allow for the equilibrium of the analytes between the sample and the PDMS phase. researchgate.net The efficiency of the extraction is governed by the octanol-water partition coefficient (Kow) of the analyte, with nonpolar compounds exhibiting higher recoveries. frontier-lab.com Following extraction, the stir bar is removed, dried, and the analytes are typically transferred to a gas chromatograph via thermal desorption (TD). chromatographyonline.com

A specific GC-MS/MS method combined with SBSE has been developed for the determination of haloanisoles and halophenols, including 2,4,6-tribromophenol (B41969), in various drug product formulations. nih.gov This indicates the applicability of SBSE for extracting brominated phenols from complex matrices. For aqueous samples, SBSE has demonstrated the ability to achieve detection limits in the low nanogram per liter (ng/L) range for a variety of semi-volatile organic compounds. researchgate.net

Table 1: Exemplary SBSE Method Parameters for the Analysis of 2,4,6-Tribromophenol and Analogs in Drug Products

| Parameter | Condition |

| Extraction Technique | Stir Bar Sorptive Extraction (SBSE) |

| Target Analytes | 2,4,6-Tribromophenol, 2,4,6-Trichloroanisole, 2,4,6-Tribromoanisole (B143524) |

| Sample Matrix | Drug product formulations (solid and liquid) |

| Extraction Phase | Polydimethylsiloxane (PDMS) coated stir bar |

| Detection Limit | Component dependent: 1-100 pg/tablet for solids; 0.04-4 ng/L for aqueous solutions. nih.gov |

| Quantitation | Use of a deuterated internal standard (e.g., deuterated tribromoanisole). nih.gov |

| Instrumentation | GC-MS/MS with component-specific Multiple Reaction Monitoring (MRM) transitions. nih.gov |

This table is based on data for analogous compounds and provides a framework for developing a method for 2,4,6-Tribromo-3-(trifluoromethyl)phenol.

Microextraction in Packed Syringe (MEPS) is a miniaturized version of solid-phase extraction (SPE) where the sorbent material is packed directly into a syringe. chromatographyonline.comchromservis.eu This technique can be fully automated, allowing for online sample processing, extraction, and injection, which significantly reduces sample handling and analysis time. chromservis.eu MEPS is compatible with both gas chromatography (GC) and liquid chromatography (LC) and uses substantially smaller volumes of samples and solvents compared to conventional SPE. chromatographyonline.com

The MEPS process involves drawing and ejecting the sample through the packed sorbent bed multiple times to ensure efficient extraction. The analytes are then eluted with a small volume of a suitable solvent, which can be directly injected into the chromatographic system. chromatographyonline.com A variety of sorbent phases are available, including reversed-phase (e.g., C18), normal-phase, and ion-exchange materials, allowing for the optimization of the extraction for different types of analytes. chromservis.eu

For the analysis of phenols in contaminated water, MEPS using a C18 sorbent has been successfully employed. greyhoundchrom.com In one application, phenols at a concentration of 25 ppb were extracted from water, eluted with 10 µL of methanol, and 2 µL of the eluate was injected into a GC-MS system. greyhoundchrom.com The reusability of the MEPS cartridge for multiple extractions without significant carry-over has also been demonstrated. greyhoundchrom.com

Table 2: General MEPS Parameters for Phenol (B47542) Analysis in Aqueous Samples

| Parameter | Condition |

| Technique | Microextraction in Packed Syringe (MEPS) |

| Sorbent Phase | C18 (for reversed-phase extraction of phenols) greyhoundchrom.com |

| Sample Volume | Can range from as low as 10 µL to over 1 mL. chromatographyonline.comchromservis.eu |

| Elution Solvent | Methanol (a small volume, e.g., 10 µL, is sufficient for elution) greyhoundchrom.com |

| Automation | Fully automatable for online sample processing and injection. chromservis.eu |

| Instrumentation | GC-MS or LC-MS. chromatographyonline.com |

This table provides a general guideline for the application of MEPS to phenolic compounds. The specific conditions would need to be optimized for this compound, considering its higher hydrophobicity due to the bromine and trifluoromethyl substituents.

Solid-Phase Microextraction (SPME) is a widely used, solvent-free sample preparation technique where a fused silica (B1680970) fiber coated with a polymeric stationary phase is exposed to a sample or its headspace. mdpi.com Analytes partition from the sample matrix into the fiber coating until equilibrium is reached. The fiber is then transferred to the injection port of a gas chromatograph for thermal desorption and analysis.

The choice of fiber coating is crucial for efficient extraction and depends on the polarity and volatility of the target analytes. For brominated phenols, polydimethylsiloxane (PDMS) fibers have been found to be suitable. greyhoundchrom.com A study on the analysis of various brominated flame retardants and their by-products in water developed and evaluated SPME methods, noting that PDMS fibers were more effective than carboxen-polydimethylsiloxane (CAR-PDMS) for compounds with more than one bromine atom. greyhoundchrom.com For the analysis of a range of phenols and chlorophenols in water, a polyacrylate (PA) fiber has also been used effectively. sigmaaldrich.com

The extraction efficiency can be influenced by several factors, including extraction time, temperature, sample pH, and the addition of salt to the sample matrix. nih.govobrnutafaza.hr Derivatization of phenolic compounds, for instance, by acetylation, can improve their volatility and chromatographic behavior. obrnutafaza.hr

Table 3: Optimized SPME Conditions for Phenolic Compound Analysis in Water

| Parameter | Condition |

| Technique | Headspace Solid-Phase Microextraction (HS-SPME) obrnutafaza.hr or Direct Immersion (DI-SPME) greyhoundchrom.com |

| Fiber Coating | Polydimethylsiloxane (PDMS) for multi-brominated compounds greyhoundchrom.com; Polyacrylate (PA) for a broader range of phenols. sigmaaldrich.com |

| Derivatization | In-situ acetylation with acetic anhydride (B1165640) prior to extraction can be performed to improve volatility. obrnutafaza.hr |

| Extraction Temp. | Optimized based on the analyte and fiber type. For example, 80°C for derivatized phenols with a PDMS fiber. obrnutafaza.hr |

| Extraction Time | Typically 30-60 minutes to reach equilibrium. obrnutafaza.hr |

| Desorption | Thermal desorption in the GC injector at a temperature sufficient to ensure complete transfer of analytes (e.g., 250°C for 5 minutes). obrnutafaza.hr |

| Detection Limits | In the low ng/L range for many phenolic compounds in water. obrnutafaza.hr |

This table summarizes typical conditions for SPME of phenolic analogs. The trifluoromethyl group on the target compound may increase its affinity for certain fiber coatings, necessitating a re-evaluation of the optimal fiber type.

Thermal Desorption (TD) is a sample introduction technique that uses heat to transfer volatile and semi-volatile organic compounds from a solid sample or an adsorbent trap directly into a gas chromatograph. flab-us.com This method is particularly advantageous for analyzing additives like brominated flame retardants in solid matrices such as plastics, as it eliminates the need for solvent extraction. frontier-lab.comflab-us.com

In a typical TD-GC/MS analysis, a small amount of the sample is placed in a desorption tube. flab-us.com The tube is heated in a flow of inert gas, and the desorbed analytes are cryo-focused at the head of the GC column before the chromatographic run begins. flab-us.com The optimal desorption temperature is determined by Evolved Gas Analysis (EGA), which profiles the thermal release of compounds from the sample. frontier-lab.com For brominated flame retardants in waste plastics, desorption temperatures are often in the range of 250°C to 350°C. frontier-lab.comflab-us.com

Table 4: Representative Thermal Desorption Parameters for Brominated Flame Retardants in Plastic

| Parameter | Condition |

| Technique | Thermal Desorption-Gas Chromatography/Mass Spectrometry (TD-GC/MS) |

| Sample Matrix | Waste plastic foam, polystyrene. frontier-lab.comflab-us.com |

| Sample Amount | Approximately 1 mg. flab-us.com |

| Desorption Temperature | Determined by EGA; typically a programmed ramp, e.g., 177–350°C, or a set temperature like 320°C. frontier-lab.comflab-us.com |

| Cryo-Trapping | Components are cryo-trapped at the head of the separation column before GC analysis. flab-us.com |

| Instrumentation | A pyrolyzer with a multi-shot function interfaced directly to the GC injector. flab-us.com |

These parameters, established for general BFRs, would serve as a starting point for developing a TD method for plastic or electronic waste containing this compound. The volatility of the target compound will be a key factor in optimizing the desorption temperature.

Chromatographic Separation Methods

Gas chromatography is the technique of choice for the analysis of volatile and semi-volatile halogenated compounds due to its high resolving power and compatibility with sensitive detectors like mass spectrometry.

The separation of complex mixtures of halogenated phenols and their isomers is effectively achieved using high-resolution capillary GC columns. The choice of the stationary phase is the most critical factor in achieving the desired separation. sigmaaldrich.com

For the analysis of brominated compounds, including phenols, a variety of capillary columns have been utilized. Non-polar columns, such as those with a 5% diphenyl / 95% dimethylpolysiloxane stationary phase (e.g., BPX5, HP-5MS), are commonly used. greyhoundchrom.comflab-us.com Separation on these columns is primarily based on the boiling points of the analytes. greyhoundchrom.com For more polar analytes or for achieving different selectivity, especially for isomers, intermediate or polar stationary phases can be employed. greyhoundchrom.com For instance, a study on the separation of dibromophenol isomers found that a low-polarity DB-XLB column provided better resolution than a non-polar HP-5MS column.

The presence of a trifluoromethyl group in this compound introduces a strong electron-withdrawing group, which will alter its polarity and interaction with the stationary phase compared to 2,4,6-tribromophenol. This may necessitate the use of a stationary phase with a different polarity to achieve optimal separation from other halogenated by-products. The column dimensions (length, internal diameter, and film thickness) are also optimized to balance resolution, analysis time, and sample capacity. thermofisher.com

Table 5: Typical GC Capillary Column Parameters for Halogenated Phenol Analysis

| Parameter | Recommended Condition |

| Stationary Phase | Non-polar: 5% Phenyl Polysiloxane (e.g., HP-5MS, BPX5, TG-5MS) for general-purpose analysis of brominated compounds. obrnutafaza.hrflab-us.comthermofisher.comLow-polarity: DB-XLB for enhanced separation of bromophenol isomers. Polar: Polyethylene glycol (e.g., WAX) or cyanopropyl-based phases for separating compounds based on polarity differences. greyhoundchrom.com |

| Column Dimensions | Length: 15-30 meters for routine analysis. obrnutafaza.hrflab-us.comInternal Diameter (ID): 0.25 mm is a common choice, balancing efficiency and sample capacity. flab-us.comthermofisher.comFilm Thickness: 0.25 µm is standard for many applications. obrnutafaza.hrflab-us.com |

| Carrier Gas | Helium at a constant flow rate (e.g., 1 mL/min). flab-us.com |

| Oven Program | A temperature program is used to elute compounds with a wide range of boiling points. A typical program might start at a low temperature (e.g., 40-100°C), ramp up to a high final temperature (e.g., 300-320°C), and hold for a few minutes. obrnutafaza.hrflab-us.com For example: 40°C (2 min hold), then ramp at 20°C/min to 320°C (10 min hold). flab-us.com |

| Detector | Mass Spectrometry (MS) is preferred for its high selectivity and ability to provide structural information for identification. Electron Capture Negative Ionization (ECNI) can offer higher sensitivity for polybrominated compounds compared to Electron Impact (EI). greyhoundchrom.com Tandem Mass Spectrometry (MS/MS) provides even greater selectivity for complex matrices. nih.gov |

This table provides a summary of common GC conditions for analogous compounds. The specific column and temperature program for this compound would require empirical optimization to resolve it from potential isomers and matrix components, paying close attention to the influence of the trifluoromethyl group on its retention behavior.

High-Performance Liquid Chromatography (HPLC)

High-Performance Liquid Chromatography (HPLC) is a robust technique for the analysis of thermally labile or polar brominated phenols that are not readily amenable to gas chromatography without derivatization. For compounds like 2,4,6-tribromophenol, a close analog of this compound, reversed-phase (RP) HPLC is commonly employed.

Methodologies often utilize C18 columns for separation. researchgate.netnih.gov The mobile phase typically consists of a mixture of acetonitrile (B52724) and water, sometimes with an acid modifier like phosphoric or formic acid to ensure good peak shape for the phenolic compounds. sielc.com Detection can be accomplished using a Diode Array Detector (DAD) for quantification based on UV absorbance or, for higher selectivity and sensitivity, a mass spectrometer (MS). researchgate.netnih.gov HPLC coupled with tandem mass spectrometry (LC-MS/MS) provides excellent specificity for analyzing these compounds in complex samples like fish tissue. nih.gov

Table 1: Example HPLC Conditions for the Analysis of Brominated Phenol Analogs

| Parameter | Condition | Compound Class | Reference |

|---|---|---|---|